2-Amino-5-methylhexanamide
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Overview
Description
2-Amino-5-methylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a hexane chain, with a methyl group (-CH3) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-hexanone with ammonia or an amine under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the carbonyl group of the ketone is replaced by the amino group.
Another method involves the reduction of 2-Amino-5-methylhexanenitrile, which can be synthesized from 5-methyl-2-hexanone through a cyanation reaction. The nitrile group is then reduced to an amide using hydrogenation or other reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form substituted amides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or amines.
Scientific Research Applications
2-Amino-5-methylhexanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate for enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhexanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor or substrate, interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, altering its activity or function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylhexane: Similar structure but lacks the amide group.
2-Amino-6-methylheptane: Similar structure with an additional carbon in the chain.
2-Aminoheptane: Similar structure with a different position of the methyl group.
Uniqueness
2-Amino-5-methylhexanamide is unique due to the presence of both an amino and an amide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H16N2O |
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Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-5-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChI Key |
INYCBYBXYUVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)N)N |
Origin of Product |
United States |
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